Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride: is a chemical compound known for its unique structure and properties. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The addition of the 4,4-bis(p-fluorophenyl)butyl group enhances its chemical and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride typically involves the reaction of piperazine with 4,4-bis(p-fluorophenyl)butyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the fluorophenyl groups are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of piperazine N-oxides or fluorophenyl ketones.
Reduction: Formation of reduced piperazine derivatives or fluorophenyl alcohols.
Substitution: Formation of substituted piperazine derivatives or fluorophenyl compounds.
Scientific Research Applications
Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiparasitic agent and its potential role in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4,4-bis(p-fluorophenyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic benefits in neurological disorders. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Piperazine: The parent compound, which lacks the 4,4-bis(p-fluorophenyl)butyl group.
1-(4-Fluorophenyl)piperazine: A related compound with a single fluorophenyl group.
1-(4,4-Diphenylbutyl)piperazine: A similar compound with diphenyl groups instead of fluorophenyl groups.
Comparison:
Piperazine: While piperazine itself is a versatile compound with various applications, the addition of the 4,4-bis(p-fluorophenyl)butyl group enhances its chemical and biological activity, making it more potent and selective in certain applications.
1-(4-Fluorophenyl)piperazine: This compound has similar properties but may have different biological activity and selectivity due to the presence of only one fluorophenyl group.
1-(4,4-Diphenylbutyl)piperazine: The replacement of fluorophenyl groups with diphenyl groups can alter the compound’s chemical properties and biological activity, potentially affecting its efficacy and safety in different applications.
Properties
CAS No. |
30297-96-2 |
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Molecular Formula |
C20H26Cl2F2N2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C20H24F2N2.2ClH/c21-18-7-3-16(4-8-18)20(17-5-9-19(22)10-6-17)2-1-13-24-14-11-23-12-15-24;;/h3-10,20,23H,1-2,11-15H2;2*1H |
InChI Key |
CYKJVKZHULUORF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
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